molecular formula C9H7F6NO4S2 B12838418 N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide

Katalognummer: B12838418
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: IWOBBDTUBYBPCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methylphenyl) bis-trifluoromethane sulfonimide: is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-methyl aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is used as a strong electron-withdrawing group in organic synthesis. It is employed in the synthesis of various complex organic molecules and as a reagent in different chemical transformations .

Biology and Medicine: In biological and medical research, the compound is used to study enzyme mechanisms and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable in drug discovery and development .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its strong electron-withdrawing properties make it an essential component in various industrial processes.

Wirkmechanismus

The mechanism by which N-(3-Methylphenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound interacts with molecular targets by forming stable complexes, which can inhibit or enhance specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • Phenyl triflimide

Comparison: N-(3-Methylphenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the 3-methyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with other molecules compared to similar compounds. The 3-methyl group can provide steric hindrance or electronic effects that differentiate it from other trifluoromethanesulfonimide derivatives.

Eigenschaften

Molekularformel

C9H7F6NO4S2

Molekulargewicht

371.3 g/mol

IUPAC-Name

1,1,1-trifluoro-N-(3-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C9H7F6NO4S2/c1-6-3-2-4-7(5-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3

InChI-Schlüssel

IWOBBDTUBYBPCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.